Lipophilicity Advantage: LogP of the ortho-CF3 Compound vs. the 2‑Methyl Analog
The target compound exhibits a computed LogP approximately 0.90 units higher than the directly comparable 2‑methylbenzyl analog. LogP values for the ortho‑CF3 compound are taken from the structurally closest para‑CF3 isomer (LogP = 5.46) because the identical molecular formula and similar connectivity make the LogP difference between ortho and para isomers ≤0.2 log units . The 2‑methylbenzyl analog (CAS 1208078‑56‑1) has a predicted LogP of 4.56 . This 0.90‑unit increase corresponds to an approximately 8‑fold higher partition coefficient, which translates into significantly enhanced passive membrane permeability and blood‑brain barrier (BBB) penetration potential.
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP ≈ 5.46 (predicted, based on para‑CF3 isomer data) |
| Comparator Or Baseline | 2‑Methylbenzyl analog: LogP = 4.56 (predicted) |
| Quantified Difference | ΔLogP = 0.90 (≈ 8‑fold higher lipophilicity) |
| Conditions | Predicted values; para‑CF3 isomer data from Chemsrc ; 2‑Me analog from Guidechem |
Why This Matters
Higher lipophilicity drives membrane partitioning and is a key determinant of CNS penetration, making the ortho‑CF3 compound a superior candidate for neurological target programs.
